molecular formula C23H25N3O3 B12925420 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- CAS No. 23338-49-0

3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-

Cat. No.: B12925420
CAS No.: 23338-49-0
M. Wt: 391.5 g/mol
InChI Key: APOLORJPLOSKOZ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the p-methoxyphenyl, 2-morpholinoethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-piperidinoethyl)-6-phenyl-
  • 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-6-phenyl-

Uniqueness

3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

23338-49-0

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C23H25N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)24-26(23(21)27)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3

InChI Key

APOLORJPLOSKOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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